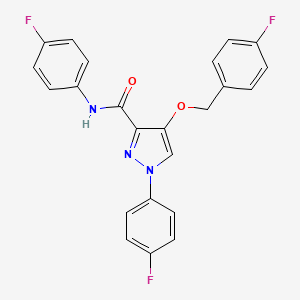

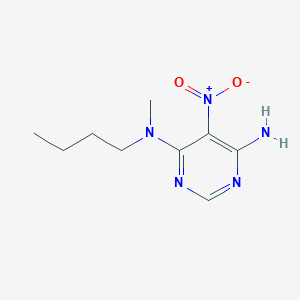

![molecular formula C20H16ClNO3 B2572427 7-Chloro-2,6-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886155-92-6](/img/structure/B2572427.png)

7-Chloro-2,6-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2,6-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CDP, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique chemical structure that allows it to interact with specific biological targets, making it a valuable tool for investigating various biochemical and physiological processes.

Scientific Research Applications

Photoluminescent Properties

- Highly Luminescent Polymers: The synthesis and properties of polymers containing tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, such as 7-Chloro-2,6-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, demonstrate strong fluorescence and solubility in common organic solvents. These polymers exhibit a significant Stokes shift and high quantum yield, making them suitable for applications in photoluminescence (Zhang & Tieke, 2008).

Synthesis of Novel Compounds

- Synthesis of Pyrrole Derivatives: Research on the synthesis of fused pyrrole derivatives, starting from various precursor compounds, has led to the creation of novel compounds with potential applications in various fields. These compounds are formed through domino condensation and allylic hydroxylation, followed by oxidation to produce pyrrole derivatives (Maity & Pramanik, 2013).

Antimycobacterial Activity

- Antitubercular Evaluation: A study on the diversity-oriented synthesis of substituted pyridines and dihydro-6H-quinolin-5-ones tethered with aryls and heteroaryls has been conducted. These compounds, which may include derivatives of 7-Chloro-2,6-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, were evaluated for their in vitro antimycobacterial activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Charge Transfer and Photoconductivity Studies

- Photoconductivity Studies: Research on the dehydrogenation reaction of pyrrole derivatives and their subsequent reactions revealed the formation of new products containing oxygen atoms. These compounds, including derivatives of the subject compound, displayed interesting properties like fluorescence and reactivity, making them significant for photoconductivity studies (Ghorai & Mani, 2014).

Nano Tribological Studies

- Nano Tribological Properties: An investigation focused on the macro and nanocrystals of certain derivatives of pyrrole-2,5-diones, examining their synthesis and characterization. The nanoform of these crystals displayed properties useful for electronic filters, frequency doubling circuits, and opto-electronic applications (Kolanjinathan et al., 2020).

properties

IUPAC Name |

7-chloro-2,6-dimethyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-10-4-6-12(7-5-10)17-16-18(23)13-9-14(21)11(2)8-15(13)25-19(16)20(24)22(17)3/h4-9,17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFUARCEBQTNPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C(=C4)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2,6-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

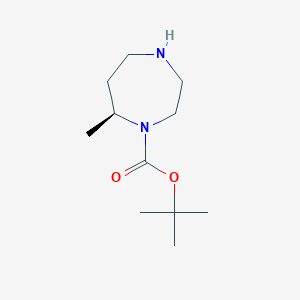

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2572345.png)

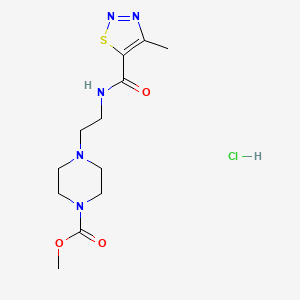

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2572358.png)

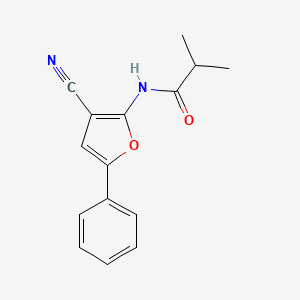

![2-[(3-Chlorophenyl)methyl]-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2572360.png)

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2572365.png)